Betaine choline (R-(R*,R*))-tartrate

Hepatic steatosis Methyl-donor synergy Nutritional epidemiology

Betaine choline (R-(R*,R*))-tartrate (CAS 17176-43-1) is a stoichiometric 1:1:1 complex of choline cation, betaine, and (R,R)-tartrate anion with a molecular formula of C₁₇H₃₄N₂O₁₀ and molecular weight of 426.46 g/mol. Unlike simple choline salts (e.g., choline bitartrate, choline chloride), this compound simultaneously delivers two distinct methyl-donor nutrients—choline and betaine—in a defined molar ratio within a single crystalline entity.

Molecular Formula C17H34N2O10
Molecular Weight 426.5 g/mol
CAS No. 17176-43-1
Cat. No. B091902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetaine choline (R-(R*,R*))-tartrate
CAS17176-43-1
Synonymsbetaine choline [R-(R*,R*)]-tartrate
Molecular FormulaC17H34N2O10
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCO.C[N+](C)(C)CC(=O)[O-].C(CC(CC(=O)[O-])(C(=O)O)O)C(=O)O
InChIInChI=1S/C7H10O7.C5H11NO2.C5H14NO/c8-4(9)1-2-7(14,6(12)13)3-5(10)11;1-6(2,3)4-5(7)8;1-6(2,3)4-5-7/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13);4H2,1-3H3;7H,4-5H2,1-3H3/q;;+1/p-1
InChIKeyZEAQSAWHNQUKPG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Betaine Choline (R-(R*,R*))-Tartrate (CAS 17176-43-1): Procurement-Relevant Identification and Baseline Characteristics


Betaine choline (R-(R*,R*))-tartrate (CAS 17176-43-1) is a stoichiometric 1:1:1 complex of choline cation, betaine, and (R,R)-tartrate anion with a molecular formula of C₁₇H₃₄N₂O₁₀ and molecular weight of 426.46 g/mol . Unlike simple choline salts (e.g., choline bitartrate, choline chloride), this compound simultaneously delivers two distinct methyl-donor nutrients—choline and betaine—in a defined molar ratio within a single crystalline entity [1]. Its (R,R)-tartrate counterion distinguishes it from racemic or unspecified tartrate forms commonly encountered in bulk choline salts, conferring specific stereochemical identity relevant to chiral-sensitive research or regulatory applications .

Why Generic Substitution Fails: Structural and Functional Differentiation of Betaine Choline (R-(R*,R*))-Tartrate (17176-43-1) from Simple Choline or Betaine Salts


Generic substitution of betaine choline (R-(R*,R*))-tartrate with choline bitartrate or betaine anhydrous is scientifically invalid because these materials lack the equimolar dual-methyl-donor architecture and defined (R,R)-tartrate stereochemistry of the target compound. Choline bitartrate (MW 253.25) delivers only choline, while betaine anhydrous (MW 117.15) delivers only betaine; neither provides the 1:1 choline:betaine molar ratio that has been associated with an 81% reduction in hepatic steatosis risk (OR 0.19, 95% CI: 0.05–0.69) when both methyl donors are co-administered at optimal intake levels [1][2]. Furthermore, animal studies demonstrate that betaine and choline are not metabolically interchangeable: betaine supplementation linearly increases liver betaine content and improves growth performance, whereas equivalent molar choline supplementation fails to produce these effects, indicating distinct in vivo fates [3]. This evidence establishes that procurement of the specific 1:1:1 complex is necessary to achieve the integrated methyl-donor delivery and stereochemical consistency that cannot be replicated by simple mixing of generic salts.

Quantitative Differentiation Evidence for Betaine Choline (R-(R*,R*))-Tartrate (17176-43-1): Comparator-Based Procurement Data


Defined 1:1 Choline:Betaine Molar Ratio vs. Single-Entity Salts: Impact on Hepatic Steatosis Risk Reduction

In a case-control dietary intake study, combined high intake of choline and betaine was associated with an 81% reduction in the odds of visceral obesity-related hepatic steatosis (OR 0.19, 95% CI: 0.05–0.69), whereas high intake of either nutrient alone did not achieve this level of risk reduction. The target compound, betaine choline (R-(R*,R*))-tartrate, delivers choline and betaine in a fixed 1:1 molar ratio, directly mirroring the intake pattern associated with the optimally reduced OR [1].

Hepatic steatosis Methyl-donor synergy Nutritional epidemiology

Differential In Vivo Efficacy: Betaine vs. Choline on Liver Betaine Accumulation and Growth Performance in Swine

In a controlled feeding trial with growing-finishing pigs, dietary betaine supplementation (1000 mg/kg) linearly increased liver betaine concentration by a factor of 0.62 over control and linearly improved daily weight gain (P < 0.01), whereas equimolar choline supplementation (2310 mg/kg choline chloride) produced no significant effect on liver betaine, growth, or carcass traits. These data demonstrate that betaine and choline are not metabolically equivalent in vivo, with betaine driving the desirable performance outcomes. The target compound, by providing both methyl donors in a single entity, ensures betaine delivery alongside choline, avoiding the inefficacy of choline-only supplementation observed in this model [1].

Animal nutrition Methyl-donor metabolism Growth performance

Stereochemically Defined (R,R)-Tartrate Counterion vs. Racemic or Unspecified Tartrate Salts: Implications for Chiral Research and Regulatory Dossiers

Betaine choline (R-(R*,R*))-tartrate bears the (R,R)-tartrate configuration corresponding to natural L-tartaric acid. In contrast, many commercial choline bitartrate products lack stereochemical specification or are racemic mixtures. The IUPAC name and SMILES notation of CAS 17176-43-1 explicitly denote the (2R,3R)-2,3-dihydroxybutanedioate counterion (SMILES: C(C(O)(C(=O)O)CCC(=O)O)C([O-])=O.C([N+](C)(C)C)C([O-])=O.C([N+](C)(C)C)CO), confirming stereochemical purity . While quantitative comparative bioactivity data for enantiomeric tartrate forms of this specific complex are currently absent from the peer-reviewed literature, the defined stereochemistry is critical for applications requiring chiral identity, such as chiral chromatography method development, pharmacological studies of stereospecific transport, and regulatory submissions where isomeric impurity profiles must be documented [1].

Chiral chemistry Regulatory compliance Reference standard

Molecular Weight Distinction: 426.46 g/mol vs. 253.25 g/mol for Choline Bitartrate—Impact on Molar Dosing and Analytical Calibration

The molecular weight of betaine choline (R-(R*,R*))-tartrate is 426.46 g/mol (C₁₇H₃₄N₂O₁₀), which is 1.68 times that of choline bitartrate (253.25 g/mol, C₉H₁₉NO₇). This substantial difference means that equimolar choline delivery requires 1.68-fold greater mass of the target compound compared to choline bitartrate; conversely, for a fixed mass dose, the target compound provides only 0.59 equivalents of choline but simultaneously delivers 0.59 equivalents of betaine . In analytical workflows, this molecular weight distinction directly affects standard curve preparation and molar quantification, and using the incorrect molecular weight (as would occur if substituting choline bitartrate as a calibrant) introduces a systematic error of 68% in molar concentration calculations [1].

Analytical chemistry Molar dosing Formulation science

Optimal Research and Industrial Deployment Scenarios for Betaine Choline (R-(R*,R*))-Tartrate (17176-43-1)


Hepatic Steatosis and Methyl-Donor Synergy Research

The compound's fixed 1:1 choline:betaine molar ratio makes it an ideal vehicle for investigating the synergistic effects of dual methyl-donor supplementation on liver lipid metabolism. Epidemiological evidence shows that combined high intake of choline and betaine is associated with an 81% reduction in hepatic steatosis odds (OR 0.19), a finding that cannot be tested with single-entity choline or betaine salts [1]. Researchers studying methionine cycle, homocysteine remethylation, or lipotropic mechanisms can use this compound to deliver both methyl donors in a reproducible ratio without introducing confounding variables from separate dosing.

Chiral Method Development and Reference Standard Applications

The defined (R,R)-tartrate stereochemistry (SMILES: C([C@H]([C@@H](C(=O)O)O)O)C(=O)O) makes this compound suitable as a reference standard for chiral HPLC method development, stereospecific transport assays, and regulatory impurity profiling. Unlike generic choline bitartrate products that may contain racemic or undefined tartrate, CAS 17176-43-1 provides a fully characterized chiral entity, supporting compliance with ICH Q6A guidelines on isomeric impurity identification [1].

Animal Nutrition Formulation Requiring Dual Methyl-Donor Delivery

In swine and poultry nutrition, betaine supplementation linearly improves growth performance and liver betaine content, whereas equimolar choline supplementation shows no such benefit [1]. Formulators seeking to incorporate betaine's proven performance advantages while maintaining choline adequacy can use this compound as a single-ingredient solution that delivers both nutrients, avoiding the handling and blending complexity of separate betaine and choline sources.

Cell Culture Supplementation for Methylation-Dependent Pathways

For in vitro studies of methylation-dependent gene regulation, epigenetic mechanisms, or one-carbon metabolism, this compound provides both choline and betaine in a defined stoichiometry. The tartrate counterion also confers mild buffering capacity, which may support pH stability in cell culture media. The high water solubility characteristic of choline-tartrate salts facilitates preparation of concentrated stock solutions for dose-response experiments [1].

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